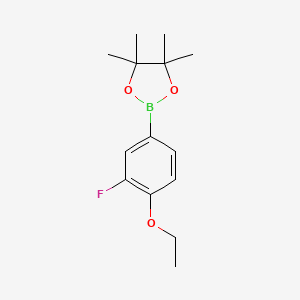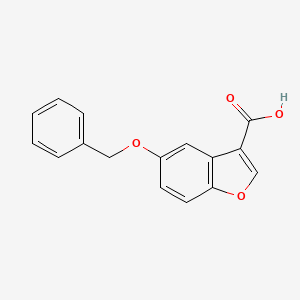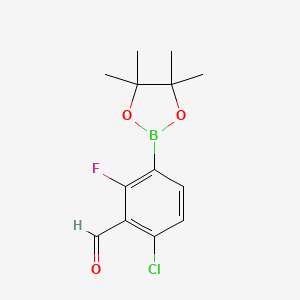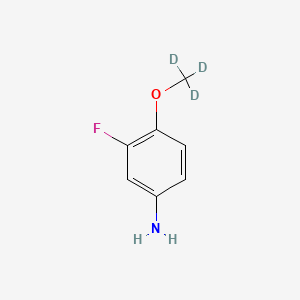
3-Fluoro-4-(methoxy-D3)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(2H3)methoxyaniline is a chemical compound that belongs to the aniline family. It is characterized by the presence of a methoxy group (-OCH3) and a fluorine atom attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2H3)methoxyaniline can be achieved through several methods. One approach involves the Ullmann methoxylation reaction, where 2-fluoro-4-iodoaniline is used as a starting material. The iodine is replaced by a methoxy group to yield 3-Fluoro-4-(2H3)methoxyaniline. This process involves the use of protection and deprotection steps for the nitrogen atom and the use of halogen compounds, specifically fluorine and iodine compounds .
Industrial Production Methods
Industrial production methods for 3-Fluoro-4-(2H3)methoxyaniline typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(2H3)methoxyaniline can participate in various chemical reactions due to the presence of the aniline nitrogen, which can act as a nucleophile, and the electron-donating methoxy group, which can influence the reactivity of the fluorine atom. Common reactions include:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, copper(I) chloride, and various halogen compounds. Reaction conditions often involve elevated temperatures and the use of solvents such as methanol and dimethylformamide .
Major Products Formed
Major products formed from these reactions include substituted anilines and other derivatives that can be used as intermediates in further chemical synthesis .
Applications De Recherche Scientifique
3-Fluoro-4-(2H3)methoxyaniline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(2H3)methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and fluorine atom influence the compound’s electronic properties, affecting its reactivity and binding affinity. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methoxyaniline: Similar structure but without the deuterium substitution.
4-Fluoro-3-methoxyaniline: Similar structure with different positions of the fluorine and methoxy groups.
2-Fluoro-4-methoxyaniline: Another isomer with different positions of the substituents.
Uniqueness
3-Fluoro-4-(2H3)methoxyaniline is unique due to the presence of the deuterium substitution, which can influence its chemical and physical properties, making it distinct from its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C7H8FNO |
|---|---|
Poids moléculaire |
144.16 g/mol |
Nom IUPAC |
3-fluoro-4-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3/i1D3 |
Clé InChI |
LJWAPDSCYTZUJU-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)N)F |
SMILES canonique |
COC1=C(C=C(C=C1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole](/img/structure/B13455595.png)
![[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13455596.png)
![2,8-Diazaspiro[4.5]decan-7-one dihydrochloride](/img/structure/B13455603.png)
![1-{6-Oxaspiro[4.5]decan-9-yl}methanamine hydrochloride](/img/structure/B13455608.png)

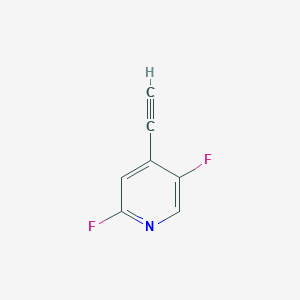
![N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13455625.png)
![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one](/img/structure/B13455627.png)
![3-Chloro-2-[(hydroxyimino)methyl]phenol](/img/structure/B13455633.png)
